
Butriptyline
Description
This compound is a tricyclic antidepressant which has been used in Europe since 1974. It is the isobutyl side chain homologue of amitriptyline.
Propriétés
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELTFCQZDXAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022715 | |
Record name | Butriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35941-65-2 | |
Record name | Butriptyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35941-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butriptyline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butriptyline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTRIPTYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22441975X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical and Conceptual Framework of Butriptyline in Psychopharmacology
Genesis and Early Development of Butriptyline
The development of this compound is rooted in the mid-20th century, a revolutionary period for psychopharmacology that began with the discovery of the first tricyclic antidepressant (TCA), imipramine. nih.gov Initially synthesized as a potential antipsychotic, imipramine's antidepressant qualities were discovered in the late 1950s, sparking a wave of research into related compounds. nih.govpsychiatrypodcast.com This led to the synthesis of numerous TCAs, including well-known agents like amitriptyline, as researchers sought to create new therapeutic options. nih.govcambridge.org
This compound was developed during this era of chemical exploration. It was specifically developed by Wyeth and was introduced in the United Kingdom around 1974 or 1975. wikipedia.orgwikiwand.com It was also marketed under trade names such as Evadyne. wikipedia.orgpatsnap.com The primary goal was likely to create a novel antidepressant, possibly with a different profile of effects compared to existing TCAs. patsnap.com Along with compounds like trimipramine and iprindole, this compound has been described as an "atypical" or "second-generation" TCA, partly due to its later introduction and distinct pharmacological properties. wikipedia.org
This compound within the Tricyclic Antidepressant (TCA) Class: Atypicality and Classification
This compound is classified as a tricyclic antidepressant due to its core three-ring chemical structure. wikipedia.org However, it is considered an atypical TCA because of a key difference in its molecular structure compared to first-generation TCAs like amitriptyline. wikipedia.org this compound is a structural analogue of amitriptyline, but instead of a propylidene side chain, it possesses a branched isobutyl side chain. wikipedia.orgwikiwand.com
This structural variation significantly influences its pharmacological activity. This compound is a tertiary amine TCA, and its metabolite, northis compound, is a secondary amine. wikipedia.org In laboratory studies (in vitro), this compound has shown to be a potent antihistamine and anticholinergic agent. wikipedia.orgwikidoc.org It also acts as a moderate antagonist at 5-HT₂ and α₁-adrenergic receptors. wikidoc.org
Crucially, its effect on the reuptake of key monoamine neurotransmitters distinguishes it from many other TCAs. Research indicates that this compound has very weak activity as a serotonin reuptake inhibitor and negligible affinity for the norepinephrine transporter. wikidoc.org One comparative study found that while imipramine and amitriptyline potentiated the effects of norepinephrine, this compound was ineffective, a finding consistent with a weak ability to block catecholamine uptake. nih.govcdnsciencepub.com This profile contrasts sharply with classic TCAs, which typically exert their antidepressant effects by robustly inhibiting the reuptake of serotonin and/or norepinephrine. nih.gov
Table 1: Comparative Structural and Pharmacological Features
Feature | This compound | Amitriptyline (a conventional TCA) |
---|---|---|
Chemical Class | Tertiary Amine Tricyclic Antidepressant | Tertiary Amine Tricyclic Antidepressant |
Side Chain | Branched isobutyl group wikipedia.orgwikiwand.com | Propylidene group wikipedia.org |
Norepinephrine Reuptake Inhibition | Negligible to weak wikidoc.orgnih.gov | Potent pharmacologyeducation.org |
Serotonin Reuptake Inhibition | Weak wikidoc.org | Potent pharmacologyeducation.org |
Antihistamine (H₁) Effect | Potent wikipedia.org | Potent wikipedia.org |
Despite its weak action on neurotransmitter reuptake, small clinical trials found this compound to be similarly effective as an antidepressant when compared to amitriptyline. wikipedia.org This has led to speculation that its primary mechanism may differ from conventional TCAs or that it may function as a prodrug, being converted in the body to a metabolite with a different and more active pharmacological profile. wikipedia.orgwikidoc.org
Evolution of Antidepressant Paradigms and this compound's Role
The introduction of TCAs in the 1950s was a landmark event, establishing the "monoamine hypothesis" as the dominant conceptual framework for depression, which posited that the condition was linked to a deficiency in neurotransmitters like serotonin and norepinephrine. rsdjournal.org For decades, TCAs were the primary pharmacological treatment for major depression. wikipedia.org this compound found its place within this paradigm as a second-generation TCA, offering an alternative profile to existing drugs. wikipedia.org
However, the field of psychopharmacology underwent a major paradigm shift with the introduction of Selective Serotonin Reuptake Inhibitors (SSRIs) in the late 1980s and 1990s. wikipedia.orgrsdjournal.org SSRIs offered comparable efficacy to TCAs but with a significantly improved side-effect profile and lower lethality in overdose. wikipedia.orgpsychiatryonline.org This led to a dramatic decline in the clinical use of TCAs, which became second-line treatments. nih.govrsdjournal.orgamericanaddictioncenters.org
This compound's use was very limited compared to other TCAs even before this shift, with prescription numbers only in the thousands. wikipedia.org The rise of SSRIs and other newer antidepressants, such as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), further marginalized older drugs like this compound. wikipedia.orgrsdjournal.org Consequently, this compound appears to no longer be marketed and its role in modern psychiatric practice is minimal, primarily serving as a historical example of the continuous evolution in antidepressant development. wikipedia.orgpatsnap.com
Molecular and Cellular Pharmacology of Butriptyline
Neurotransmitter Reuptake Inhibition Profile
Butriptyline's primary mechanism of action involves the inhibition of neurotransmitter reuptake, specifically targeting the serotonin and norepinephrine transporters.
This compound acts as an inhibitor of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission. While it is a potent inhibitor of monoamine reuptake, its affinity for SERT is considered to be relatively weak compared to other TCAs.
In addition to its effects on SERT, this compound also inhibits the norepinephrine transporter (NET). This action leads to an increased concentration of norepinephrine in the synapse, augmenting noradrenergic signaling. Research indicates that this compound has a more pronounced inhibitory effect on norepinephrine reuptake compared to serotonin reuptake. Some studies suggest it is a relatively weak but balanced inhibitor of both serotonin and norepinephrine reuptake.
The pharmacological profile of this compound can be better understood through a comparative analysis with other well-known tricyclic antidepressants, such as amitriptyline and imipramine. This compound is distinguished by its relatively weak, yet somewhat balanced, inhibition of both SERT and NET. In contrast, amitriptyline demonstrates a more balanced but potent inhibition of both transporters, while imipramine shows a preference for SERT inhibition.
Comparative Inhibitory Activity of Tricyclic Antidepressants
Compound | IC₅₀ for NE Reuptake (nM) | IC₅₀ for 5-HT Reuptake (nM) |
---|---|---|
This compound | 134 | 140 |
Amitriptyline | 35 | 45 |
Imipramine | 25 | 1.8 |
Data sourced from a 1989 study on the inhibition of [³H]norepinephrine and [³H]serotonin uptake by antidepressants in rat brain synaptosomes.
Norepinephrine Transporter (NET) Modulation
Receptor Binding and Antagonism Spectrum
Beyond its effects on neurotransmitter reuptake, this compound's pharmacological actions are significantly influenced by its binding to and antagonism of various postsynaptic receptors.
This compound exhibits a high affinity for the histamine H1 receptor, acting as a potent antagonist. This antagonism is a common feature among many tricyclic antidepressants and is responsible for the sedative effects often associated with this class of drugs. The functional consequence of this H1 receptor blockade is a reduction in histaminergic signaling in the central nervous system, leading to drowsiness and sedation.
This compound also interacts with muscarinic acetylcholine receptors, where it functions as an antagonist. This anticholinergic activity is another characteristic feature of many TCAs. The blockade of these receptors can lead to a variety of peripheral and central effects. Compared to other TCAs like amitriptyline, this compound is reported to have weaker anticholinergic properties.
Receptor Binding Affinities (Ki, nM) of this compound and Amitriptyline
Receptor | This compound | Amitriptyline |
---|---|---|
Histamine H1 | 1.1 | 0.9 |
Muscarinic Acetylcholine | 97 | 18 |
Data reflects the antagonist radioligand binding affinity (Ki) at human receptors, unless otherwise specified.
Serotonin Receptor (e.g., 5-HT2A, 5-HT2C) Antagonism
This compound acts as an antagonist at serotonin 5-HT2 receptors, an action that is believed to contribute to its therapeutic efficacy. wikipedia.orgwikidoc.org Specifically, it displays a moderate affinity for the 5-HT2 family of receptors. wikipedia.org this compound is an antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). drugbank.com While specific Ki values for this compound at 5-HT2A and 5-HT2C receptors are not consistently reported across all databases, its activity at these receptors is a recognized aspect of its pharmacology. wikipedia.orgdrugbank.com The antagonism of 5-HT2A and 5-HT2C receptors by tricyclic antidepressants is thought to play a role in improving sleep architecture in individuals with depression. wikipedia.orgpsychscenehub.comnih.gov The interaction with these serotonin receptor subtypes is a crucial element in the multifaceted mechanism of action of this compound. patsnap.comdrugbank.com
Other Receptor Affinities and Their Pharmacological Implications
Beyond its effects on adrenergic and serotonin receptors, this compound exhibits significant affinity for other receptor systems, which has important pharmacological implications. It is a potent antagonist of the histamine H1 receptor, with a Ki value of 1.1 nM in human receptors. wikipedia.org This strong antihistaminic activity is responsible for the sedative and hypnotic effects often observed with this compound treatment. patsnap.com
Additionally, this compound is a notable antagonist at muscarinic acetylcholine receptors (mACh), with a Ki value of 35 nM for human receptors. wikipedia.org This anticholinergic activity contributes to common side effects such as dry mouth, constipation, and blurred vision. patsnap.com
The following table summarizes the in vitro binding affinities of this compound for various neurotransmitter receptors.
Receptor/Transporter | Species | Ki (nM) |
α1-Adrenergic | Human | 570 |
α2-Adrenergic | Human | 4,800 |
Histamine H1 | Human | 1.1 |
Muscarinic Acetylcholine (mACh) | Human | 35 |
Data sourced from in vitro studies. wikipedia.org |
Enzyme Inhibition Activities
This compound's pharmacological profile is further defined by its ability to inhibit certain enzymes, which can modulate various cellular signaling pathways.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Phosphoinositide-3-Kinase-δ (PI3Kδ) Modulation and Downstream Signaling
Recent research has highlighted the role of some tricyclic antidepressants in modulating the phosphoinositide-3-kinase (PI3K) signaling pathway. Specifically, the related compound nortriptyline has been shown to inhibit the delta isoform of PI3K (PI3Kδ). researchgate.netemjreviews.comresearchgate.net This inhibition can restore the activity of histone deacetylase-2 (HDAC2), which is often reduced by oxidative stress. researchgate.netemjreviews.com Studies have demonstrated that nortriptyline can inhibit PI3Kδ activity with an IC50 of approximately 0.82 µM. researchgate.net This modulation of the PI3K/Akt signaling pathway has been implicated in restoring corticosteroid sensitivity in certain disease models. karger.comjpp.krakow.pl While direct evidence for this compound's effect on PI3Kδ is not available, the findings with nortriptyline suggest a potential avenue for further investigation into this compound's cellular mechanisms.
Ion Channel Modulation Mechanisms
The interaction of tricyclic antidepressants with various ion channels represents another facet of their pharmacological activity. Studies on the related compound nortriptyline have shown that it can inhibit voltage-dependent K+ (Kv) channels in coronary arterial smooth muscle cells in a dose-dependent manner, with an IC50 value of 2.86 µM. koreamed.org This inhibition appears to be independent of its effects on serotonin reuptake. koreamed.org
Furthermore, tricyclic antidepressants like amitriptyline have been found to modulate the activity of acid-sensing ion channels (ASICs), which are proton-gated channels expressed in the brain. nih.govresearchgate.net Amitriptyline can potentiate the response of certain ASIC subtypes. nih.govresearchgate.net While direct studies on this compound's effects on these specific ion channels are lacking, the actions of structurally similar TCAs suggest that ion channel modulation may also be a component of this compound's pharmacological profile.
Voltage-Gated Sodium Channel Interactions
Tricyclic antidepressants are recognized as potent blockers of voltage-gated sodium channels (VGSCs). wikipedia.orgnih.gov This action is a defining characteristic of the class and is thought to contribute to both their therapeutic effects, particularly in neuropathic pain, and their toxicity in overdose situations. nih.govlitfl.comnih.gov The blockade of these channels reduces the rapid influx of sodium ions that is necessary for the generation and propagation of action potentials in excitable cells like neurons. frontiersin.org
The interaction of TCAs with sodium channels is state-dependent, meaning they have a higher affinity for the inactivated state of the channel than the resting state. nih.gov This results in a use-dependent block, where the inhibition is more pronounced in rapidly firing neurons, a key mechanism in conditions like neuropathic pain where neuronal hyperexcitability is a factor. frontiersin.org The cardiotoxic effects seen in TCA overdose, such as QRS prolongation and arrhythmias, are a direct consequence of the blockade of myocardial fast sodium channels. litfl.com
While this compound is a member of the TCA class, specific research detailing its binding affinity (Ki) or inhibitory concentration (IC50) for voltage-gated sodium channels is not extensively documented in publicly available literature. However, the effects of other well-studied TCAs on the NaV1.7 channel, which is implicated in pain pathways, can provide context for the expected activity of the class. For instance, amitriptyline and imipramine have been shown to block NaV1.7 channels with affinities in the therapeutic concentration range for neuropathic pain. nih.gov
Table 1: Inhibitory Potency of Selected Tricyclic Antidepressants on NaV1.7 Sodium Channels
Compound | IC₅₀ for Inactivated State (μmol/L) |
---|---|
Amitriptyline | 0.24 |
Nortriptyline | 0.30 |
Imipramine | 0.49 |
Desipramine | 0.61 |
Maprotiline | 0.81 |
Source: Data extracted from a study comparing the sodium channel-blocking potency of various antidepressants. The study did not include this compound. nih.gov
Calcium Ion Channel Modulation
In addition to their effects on sodium channels, tricyclic antidepressants also modulate the activity of voltage-gated calcium channels (VGCCs). wikipedia.orgnih.gov This modulation is considered a component of their analgesic mechanism, particularly in the context of neuropathic pain. nih.govresearchgate.net The blockade of neuronal calcium channels, such as the N-type (CaV2.2) channel, can interfere with neurotransmitter release and neuronal signaling involved in pain perception. nih.govresearchgate.net
Research has demonstrated that several TCAs are moderately effective inhibitors of N-type calcium channels. nih.gov A study investigating a series of eleven TCAs found that they inhibited the human CaV2.2 channel endogenously expressed in the SH-SY5Y neuroblastoma cell line. nih.govresearchgate.net The proposed mechanism involves the TCA molecule positioning itself within the channel pore, where its ammonium side chain interferes with the channel's selectivity filter. nih.govresearchgate.net Some TCAs, like amitriptyline, may also hinder the channel's ability to open. nih.gov Furthermore, TCAs have been shown to block L-type calcium channels. wikipedia.org
Specific experimental data on this compound's direct interaction with and modulation of different calcium channel subtypes is limited. However, studies on related TCAs provide insight into the class effect. The analgesic effects of TCAs have been shown to be enhanced by co-administration with calcium channel blockers, suggesting a shared or synergistic pathway. ijpp.com
Table 2: Inhibition of Human N-type (CaV2.2) Calcium Channels by Selected Tricyclic Antidepressants
Compound | IC₅₀ (μM) |
---|---|
Imipramine | 11.0 |
Desipramine | 11.2 |
Amitriptyline | 12.3 |
Trimipramine | 13.0 |
Nortriptyline | 17.5 |
Clomipramine | 20.3 |
Source: Data from a study on the inhibition of N-type calcium ion channels by a series of tricyclic antidepressants. The study did not include this compound. nih.govresearchgate.net
Table of Mentioned Compounds
Compound Name |
---|
5-hydroxytryptamine (5-HT) |
Amitriptyline |
This compound |
Clomipramine |
Desipramine |
Guanethidine |
Imipramine |
Iprindole |
Maprotiline |
Noradrenaline (NA) |
Northis compound |
Nortriptyline |
Physostigmine |
Protriptyline |
Pharmacokinetics and Biotransformation of Butriptyline
Absorption Dynamics and Bioavailability Variations
The absorption and bioavailability of butriptyline have been investigated in human subjects. A study involving a single 75 mg oral dose of this compound hydrochloride in 14 volunteers demonstrated that the drug's concentration in plasma over time is well-described by a two-compartment open model. The research compared a conventional formulation with a sustained-release (SR) formulation, revealing distinct absorption dynamics between the two.
Pharmacokinetic Parameter | Conventional Formulation | Sustained-Release (SR) Formulation |
Time to Peak Concentration (Tmax) | 2.6 hours | 7.5 hours |
Plasma Half-life (t½) | ~20 hours | ~20 hours |
Data derived from a study on the human pharmacokinetics and comparative bioavailability of this compound formulations.
Distribution Characteristics within Biological Systems
The distribution of a drug within the body is a key factor in determining its site of action and potential for accumulation in various tissues.
This compound exhibits a high degree of binding to plasma proteins. It has been reported that the plasma protein binding of this compound is greater than 90%. nih.gov This extensive binding can influence the drug's distribution and availability to target tissues, as only the unbound fraction is generally considered pharmacologically active.
Specific research data on the tissue distribution and brain penetration of this compound are not extensively available in the published literature. As a tricyclic antidepressant, it is expected to distribute into various tissues, including the central nervous system (CNS), to exert its therapeutic effects. However, detailed studies quantifying this compound concentrations in different tissues and its brain-to-plasma ratio are lacking.
For the broader class of TCAs, to which this compound belongs, factors such as lipophilicity and interaction with transporters like P-glycoprotein at the blood-brain barrier are known to influence CNS penetration. patsnap.comresearchgate.netnih.gov However, without specific studies on this compound, its precise tissue distribution and brain penetration characteristics remain to be fully elucidated.
Plasma Protein Binding Dynamics
Metabolic Pathways and Metabolite Formation
This compound undergoes biotransformation in the liver, a common fate for many pharmaceutical compounds.
The primary metabolic pathway for this compound is N-demethylation, which results in the formation of its principal metabolite, northis compound. nih.gov Northis compound is a secondary amine, whereas the parent compound, this compound, is a tertiary amine. nih.gov
The metabolism of many tricyclic antidepressants is known to be mediated by the cytochrome P450 (CYP) enzyme system. consensus.app These enzymes are crucial for the biotransformation of a wide range of drugs.
While the CYP2D6 enzyme is a major catalyst in the metabolism of many TCAs, such as nortriptyline and amitriptyline, specific research detailing the role of CYP2D6 in the metabolism of this compound is not available in the current scientific literature. nih.govnih.gov Therefore, the extent of CYP2D6 involvement in the biotransformation of this compound and the clinical implications of CYP2D6 genetic polymorphisms for this compound therapy have not been specifically established.
Cytochrome P450 (CYP) Enzyme System Involvement
Contributions of CYP2C19, CYP1A2, and CYP3A4
While the primary cytochrome P450 enzyme involved in the metabolism of many tricyclic antidepressants is CYP2D6, other CYPs, including CYP2C19, CYP1A2, and CYP3A4, also play a role, particularly in the metabolism of related compounds like nortriptyline and amitriptyline. heraldopenaccess.usupol.cz For tertiary amine TCAs, CYP2C19 is often involved in the initial demethylation step. upol.cz Specifically for nortriptyline, a close structural analog and metabolite of other TCAs, in vitro studies have shown that CYP2C19 and CYP1A2 contribute to its demethylation, while CYP3A4 does not appear to be involved in its metabolism. nih.gov In the absence of the highly active CYP2D6 enzyme, the metabolic clearance of nortriptyline is expected to rely more heavily on CYP2C19 and CYP1A2. nih.gov It has been estimated that in such cases, these two enzymes mediate about 10% of the total metabolism. nih.gov Fluvoxamine, a strong inhibitor of CYP1A2, has been shown to increase plasma concentrations of amitriptyline, indicating the involvement of CYP1A2 in its metabolism. kentpharma.co.uk
Demethylation Pathways and Active Metabolite Generation (e.g., Northis compound)
A key metabolic pathway for this compound, a tertiary amine, is N-demethylation, which leads to the formation of its active metabolite, northis compound. wikipedia.orgwikiwand.com This process involves the removal of a methyl group from the side chain of the this compound molecule. Northis compound is a secondary amine and possesses its own pharmacological activity. wikipedia.org The conversion of tertiary amine TCAs like amitriptyline to their secondary amine metabolites, such as nortriptyline, is a well-established metabolic step. researchgate.nettandfonline.com This demethylation is primarily carried out by cytochrome P450 enzymes in the liver. wikipedia.orgwikiwand.com For the related compound nortriptyline, demethylation is mediated by CYP2D6, CYP2C19, and CYP1A2, in decreasing order of significance. nih.gov
Hydroxylation and Conjugation Reactions (e.g., Glucuronidation)
Following or in parallel with demethylation, this compound and its metabolites undergo hydroxylation and conjugation reactions. Hydroxylation, the addition of a hydroxyl (-OH) group, is a major metabolic route for tricyclic antidepressants. researchgate.nettandfonline.com This reaction typically occurs at the ethylene bridge of the central seven-membered ring, leading to the formation of hydroxylated metabolites. researchgate.nettandfonline.com For the related compound nortriptyline, hydroxylation is primarily mediated by the enzyme CYP2D6. nih.gov
These hydroxylated metabolites can then undergo conjugation, most commonly with glucuronic acid, in a process called glucuronidation. researchgate.nettandfonline.com This reaction attaches a glucuronic acid molecule to the hydroxylated metabolite, significantly increasing its water solubility and facilitating its excretion in the urine and bile. nih.gov Glucuronidation can occur with both primary and secondary amine-containing drugs. researchgate.net In studies with the similar compound nortriptyline, glucuronide conjugates of its hydroxylated metabolites have been identified in urine. nih.gov
Oxidative Attack and Stereoselectivity of Metabolite Formation
The metabolism of tricyclic antidepressants often exhibits stereoselectivity, meaning that different stereoisomers (enantiomers) of the drug may be metabolized at different rates and through different pathways. researchgate.nettandfonline.comnih.gov this compound itself is a racemic mixture. wikiwand.com
For the related compound nortriptyline, its hydroxylation is highly enantioselective. nih.gov The formation of (-)-E-10-hydroxynortriptyline is catalyzed by the polymorphic enzyme CYP2D6, while the formation of the (+)-enantiomer appears to be carried out by a different P450 isozyme. nih.gov In patients treated with nortriptyline, the (-)-enantiomer is the predominant form of the unconjugated E-10-OH-NT found in urine. nih.gov The disposition of the resulting alcohol metabolites can also be enantioselective, for instance, in their subsequent glucuronidation and oxidation to ketones. tandfonline.com The reduction of ketonic metabolites of nortriptyline by aldo-keto reductases in the human liver is also strictly stereospecific. nih.gov
Elimination and Excretion Routes
The final stage in the pharmacokinetic profile of this compound is its elimination and excretion from the body. This process removes the parent drug and its various metabolites, preventing their accumulation and potential toxicity.
Renal Clearance Mechanisms
The primary route for the elimination of this compound and its metabolites is through the kidneys via urinary excretion. nih.gov The kidneys filter waste products from the blood to produce urine. The process of renal excretion involves three main mechanisms: glomerular filtration, active tubular secretion, and passive tubular reabsorption. pharmacylibrary.com Water-soluble metabolites, such as the glucuronide conjugates of hydroxylated this compound, are readily filtered by the glomeruli and excreted in the urine. The pH of the urine can influence the excretion of drugs; acidic urine tends to favor the excretion of weakly basic drugs. uoanbar.edu.iq For the related compound nortriptyline, approximately one-third of the dose is excreted as metabolites in the urine within 24 hours. nih.gov
Biliary Excretion Pathways
In addition to renal excretion, this compound and its metabolites can also be eliminated through biliary excretion. nih.gov This pathway involves the secretion of the drug and its metabolites from the liver into the bile, which is then released into the small intestine. From the intestine, these compounds can be excreted in the feces. pharmacylibrary.com For some tricyclic antidepressants, biliary excretion is a significant route of elimination for conjugated metabolites. nih.gov Studies in rats have shown that glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline are excreted in the bile. nih.gov The extent of biliary excretion in humans can be difficult to quantify directly. nih.gov
Pharmacokinetic Variability and Interindividual Differences
The pharmacokinetic profile of this compound, like other tricyclic antidepressants (TCAs), is characterized by significant variability among individuals. This variation can influence the drug's plasma concentration and, consequently, its therapeutic effects. The primary factors contributing to these differences are genetic makeup, particularly variations in drug-metabolizing enzymes, and other physiological factors.
Research into the pharmacokinetics of this compound has demonstrated this variability. In a study involving 14 healthy volunteers who received a single oral dose of 75 mg this compound hydrochloride, the peak plasma concentration (Cmax) and time to reach peak concentration (Tmax) varied among the participants. While the average plasma half-life of this compound was approximately 20 hours, individual differences in absorption, distribution, metabolism, and elimination contribute to a range of pharmacokinetic profiles. medscape.com
A significant source of interindividual pharmacokinetic variability for TCAs lies in genetic polymorphisms of the cytochrome P450 (CYP) enzyme system. aafp.orgpharmgkb.org These enzymes are crucial for the metabolism of many drugs, including this compound. wikipedia.org The genes encoding these enzymes can have different variations (alleles), leading to different levels of enzyme activity. aafp.organnualreviews.org
For many TCAs, such as amitriptyline and its metabolite nortriptyline, the CYP2D6 and CYP2C19 enzymes are major pathways for metabolism. nih.govmayoclinic.orgnih.gov Genetic variations in these enzymes can categorize individuals into different metabolizer phenotypes:
Poor metabolizers (PMs): These individuals have two non-functional alleles, leading to significantly reduced or absent enzyme activity. aafp.org This can result in higher plasma concentrations of the drug.
Intermediate metabolizers (IMs): With one functional and one non-functional allele, these individuals have decreased enzyme activity compared to normal metabolizers. arkansasbluecross.com
Extensive metabolizers (EMs): Also known as normal metabolizers, they have two functional alleles and "normal" enzyme activity. aafp.org
Ultrarapid metabolizers (UMs): These individuals possess multiple copies of the functional allele, leading to increased enzyme activity and potentially faster drug clearance. aafp.org
Although specific studies on the impact of CYP polymorphisms on this compound metabolism are limited, the well-documented influence of these genetic variations on the pharmacokinetics of structurally similar TCAs like amitriptyline and nortriptyline suggests that similar mechanisms are likely at play for this compound. psychiatryonline.orgpharmgkb.orgnih.gov For instance, variations in CYP2D6 activity have been shown to cause significant interindividual differences in the plasma concentrations of nortriptyline. pharmgkb.orgnih.govmedicinesinformation.co.nz
The clinical implication of this variability is that a standard dose of a TCA can lead to sub-therapeutic, therapeutic, or toxic plasma concentrations in different individuals, depending on their metabolic capacity.
Pharmacokinetic Parameters of this compound in Healthy Volunteers
The following table presents data from a study on the pharmacokinetics of a single 75 mg oral dose of this compound hydrochloride in 14 healthy volunteers, illustrating the variability in key parameters.
Data sourced from a study on the human pharmacokinetics and comparative bioavailability of conventional and sustained-release formulations of this compound. medscape.com
Neurobiological Effects and Mechanisms of Butriptyline
Influence on Neurotransmission Beyond Reuptake Inhibition
While butriptyline is recognized as a tricyclic antidepressant, its direct impact on the reuptake of key neurotransmitters like serotonin and norepinephrine is considered weak or even negligible. medchemexpress.com Its therapeutic efficacy is thought to stem from a wider range of pharmacological actions, including potent antagonism of various receptors. wikipedia.org This multifaceted interaction with the neurotransmitter system highlights a more complex mechanism of action than simple reuptake inhibition.
Presynaptic and Postsynaptic Receptor Adaptations
This compound demonstrates significant antagonist activity at several postsynaptic receptors. rsdjournal.org It is a strong antagonist of histamine H1 receptors and muscarinic acetylcholine receptors, which contributes to its sedative and anticholinergic effects, respectively. patsnap.com Furthermore, it acts as a moderate antagonist at 5-HT2 and α1-adrenergic receptors. wikipedia.org The blockade of these receptors can lead to downstream adaptive changes in neuronal signaling pathways.
Chronic administration of TCAs, like this compound, can lead to adaptive changes in both presynaptic and postsynaptic receptors. psychiatry-psychopharmacology.comnih.gov For instance, long-term treatment with antidepressants can result in the desensitization of somatodendritic serotonin-1A autoreceptors, leading to an increase in neuronal impulse flow and serotonin release. psychiatry-psychopharmacology.com This is often followed by the desensitization of postsynaptic serotonin receptors. psychiatry-psychopharmacology.com In some animal models, chronic antidepressant treatment has been shown to down-regulate postsynaptic β-adrenergic receptors. psychiatry-psychopharmacology.com These adaptations are considered crucial for the therapeutic effects of these drugs, which often take weeks to manifest. psychiatry-psychopharmacology.com
The table below summarizes the receptor binding profile of this compound.
Receptor | Affinity (Ki, nM) | Species | Effect |
Histamine H1 | 1.1 | Human | Strong Antagonist |
Muscarinic Acetylcholine | 35 | Human | Strong Antagonist |
5-HT2A | 380 | Human | Moderate Antagonist |
α1-Adrenergic | 570 | Human | Moderate Antagonist |
Serotonin Transporter (SERT) | - | - | Weak Inhibitor |
Norepinephrine Transporter (NET) | - | - | Negligible Affinity |
Dopamine Transporter (DAT) | - | - | Negligible Affinity |
Data sourced from in vitro studies. wikipedia.org
Effects on Adenosine Levels and Adenosine Receptor Stimulation
Emerging research suggests that the interaction with the adenosine system may be another important aspect of the mechanism of action for some tricyclic antidepressants. Studies have shown that certain TCAs can potentiate the effects of adenosine by inhibiting its uptake in the brain. nih.gov Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. nih.govfrontiersin.org By increasing the extracellular levels of adenosine, these antidepressants can enhance its depressive effect on neuronal firing. nih.gov This potentiation of adenosine's action is specific, as it does not affect the actions of adenosine analogues that are resistant to uptake. nih.gov Furthermore, the inhibitory effects of these antidepressants on neuronal firing can be antagonized by caffeine, a known adenosine antagonist. nih.gov While direct studies on this compound's effect on adenosine are limited, its structural and pharmacological similarities to other TCAs suggest a potential for similar interactions. wikipedia.orgdrugbank.com The risk of certain side effects, like QTc prolongation, can be increased when this compound is combined with adenosine. drugbank.com
Neuroplasticity and Cellular Adaptations
The delayed therapeutic onset of antidepressants suggests that their efficacy is not solely due to immediate changes in neurotransmitter levels but also involves longer-term adaptations in brain structure and function, collectively known as neuroplasticity. psychiatry-psychopharmacology.comnih.gov
Neurogenesis Modulation
Synaptic Plasticity Alterations
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and adaptation. nih.govfrontiersin.org Chronic stress, a major contributor to depression, can impair synaptic plasticity. nih.gov Antidepressant treatments, in contrast, have been shown to promote synaptic plasticity. nih.govoup.com Chronic administration of antidepressants can increase the expression of neurotrophic factors and regulate the formation of synapses. nih.gov For instance, the tricyclic antidepressant desipramine has been shown to modulate the expression of genes related to synaptic plasticity in the prefrontal cortex. nih.gov Although direct evidence for this compound is scarce, its classification as a TCA suggests it may share the ability to induce favorable alterations in synaptic plasticity. wikipedia.orgnih.gov
Mitochondrial Function and Cellular Protection
Mitochondria play a crucial role in cellular energy production, calcium homeostasis, and cell death pathways. frontiersin.org Mitochondrial dysfunction has been implicated in the pathophysiology of mood disorders. frontiersin.org Some antidepressants have been found to exert protective effects on mitochondria. frontiersin.orgresearchgate.net For example, the tricyclic antidepressant nortriptyline has been shown to protect mitochondria from damage and reduce cell death in models of cerebral ischemia. nih.govahajournals.org It achieves this by inhibiting the mitochondrial permeability transition, a key event in apoptosis, thereby preventing the release of factors that trigger cell death. nih.gov While specific studies on this compound's direct effects on mitochondrial function are lacking, the neuroprotective properties observed with structurally similar TCAs suggest a potential for this compound to also influence mitochondrial function and provide cellular protection. researchgate.netmdpi.com
Preclinical Research Models and Findings for Butriptyline
In Vitro Experimental Systems for Butriptyline Research
In vitro studies, conducted on isolated biological components, provide foundational knowledge of a drug's interaction with specific molecular targets.
Receptor binding assays are fundamental in determining the affinity of a compound for various neurotransmitter receptors. For this compound, these assays have revealed a distinct profile. In vitro, this compound demonstrates potent activity as an antagonist at histamine H1 and muscarinic acetylcholine receptors. wikipedia.orgnih.gov It also shows moderate antagonistic effects at serotonin 5-HT2 and alpha-1 adrenergic receptors. wikipedia.org However, its activity as a monoamine reuptake inhibitor is considered very weak or negligible. wikipedia.org
This receptor binding profile, characterized by strong antihistaminic and anticholinergic actions with moderate serotonergic and adrenergic blockade, is crucial for understanding its pharmacological effects. wikipedia.org The affinity for these receptors is quantified using the inhibition constant (Ki), where a smaller value indicates a stronger binding affinity.
Table 1: this compound Receptor Binding Affinity (Ki in nM)
Receptor | Affinity (Ki in nM) |
---|---|
Histamine H1 | Strong |
Muscarinic Acetylcholine | Strong |
Serotonin 5-HT2 | Moderate |
Alpha-1 Adrenergic | Moderate |
This table summarizes the relative binding affinities of this compound to various receptors as determined by in vitro binding assays.
Investigations into this compound's effects on enzyme activity have been a part of its preclinical evaluation. While specific quantitative data on the inhibition of a wide range of enzymes by this compound is not extensively detailed in the provided results, the metabolism of related tricyclic antidepressants like amitriptyline involves cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. nih.govnih.gov Inhibition studies on these enzymes are critical for predicting potential drug-drug interactions. For instance, selective serotonin reuptake inhibitors (SSRIs) have been shown to inhibit the N-demethylation of amitriptyline, a process mediated by CYP isoforms. nih.gov
Studies on other enzymes, such as serum pseudocholinesterase, have shown that some tricyclic antidepressants have a negligible effect on its activity. nih.gov The inhibitory potential of this compound on various enzymes continues to be an area of research to fully characterize its metabolic profile and interaction potential.
Cellular models are instrumental in investigating the potential neuroprotective and anti-inflammatory effects of compounds. While direct studies on this compound in such models are not extensively covered in the search results, research on related TCAs like nortriptyline and amitriptyline provides valuable insights. For example, nortriptyline has demonstrated neuroprotective effects in cellular models of cerebral ischemia by inhibiting mitochondrial permeability transition and subsequent cell death pathways. nih.govresearchgate.net Antidepressants, including amitriptyline, have been shown to reduce neuroinflammatory responses in cellular models by modulating cytokine production and inhibiting key inflammatory signaling pathways like NF-κB. explorationpub.comnih.govunipi.it These findings in related compounds suggest that this compound may also possess similar neuroprotective and anti-inflammatory properties that warrant further investigation in specific cellular systems.
Enzyme Activity Inhibition Studies
In Vivo Animal Models and Behavioral Pharmacology
In vivo studies in animal models are essential for understanding the behavioral and physiological effects of a drug in a whole organism.
Animal models of affective disorders, such as depression, are used to screen for potential antidepressant-like effects. In one study using a mouse model of exploratory activity, this compound did not demonstrate anxiolytic-like effects in the same manner as benzodiazepines. nih.gov However, in a different paradigm involving an operant conditioning schedule in rats, this compound was found to cause a dose-dependent depression of food-reinforced responses. medchemexpress.com
It is important to note that while this compound showed similar efficacy to amitriptyline and imipramine in small clinical trials, its very weak monoamine reuptake inhibition suggests a potentially different mechanism of action for its antidepressant effects. wikipedia.org This highlights the complexity of translating findings from animal models of depression to clinical efficacy.
Animal models of pain are used to evaluate the analgesic potential of compounds. While specific studies focusing solely on this compound's antinociceptive efficacy are not detailed, research on other tricyclic antidepressants provides a strong basis for its potential in pain management. oup.commdpi.com TCAs like amitriptyline have demonstrated significant antinociceptive effects in various acute and chronic pain models in mice and rats. researchgate.netnih.govkarger.com These effects are thought to be mediated through the modulation of central and peripheral pain pathways. Given the structural and pharmacological similarities, it is plausible that this compound would also exhibit antinociceptive properties, an area that would benefit from further direct investigation.
Metabolic Disorder Models (e.g., Anti-Obesity Effects)
Preclinical research has explored the potential of this compound in managing metabolic disorders, with a specific focus on its anti-obesity effects. A notable study investigated the thermogenic properties of twelve different antidepressant drugs, including this compound, in a mouse model of obesity induced by monosodium glutamate. This model is designed to create hypothalamic lesions, leading to weight gain. nih.gov
The findings from this screening indicated that this compound was among the most effective compounds tested for inducing significant weight loss. nih.gov A key observation was that this reduction in body weight occurred without a corresponding decrease in the food intake of the mice, suggesting that the anti-obesity effect is not due to appetite suppression. nih.gov
Further investigation through a 10-week energy balance study confirmed the potent anti-obesity properties of this compound. This longer-term study involved detailed measurements of energy expenditure, which supported the initial hypothesis that this compound's effects are linked to its thermogenic potential—its ability to increase heat production and energy metabolism. nih.gov The study highlighted that the methodology used was effective for identifying drugs with thermogenic properties and that several antidepressants, including this compound, could influence the nutritional status of the subjects. nih.gov
Table 1: Preclinical Findings of this compound in a Metabolic Disorder Model
Model | Key Findings | Implication | Reference |
---|---|---|---|
Monosodium Glutamate (MSG)-Induced Obesity in Mice | This compound caused marked losses in body weight without altering food intake. | Suggests a thermogenic anti-obesity effect, where weight loss is driven by increased energy expenditure rather than reduced calorie consumption. | nih.gov |
10-Week Energy Balance Study | Confirmed potent anti-obesity thermogenic properties through measurements of energy expenditure and 24h oxygen consumption. | Demonstrates a sustained metabolic effect, reinforcing its potential as a thermogenic agent. | nih.gov |
Cerebral Ischemia/Hypoxia Models and Neuroprotective Outcomes
Based on available preclinical research, there is a notable lack of studies specifically investigating the effects of this compound in animal models of cerebral ischemia or hypoxia. While research exists for other tricyclic antidepressants, such as nortriptyline, demonstrating neuroprotective effects in models like middle cerebral artery occlusion, similar data for this compound has not been identified in the current scientific literature. nih.govahajournals.orgahajournals.orgtandfonline.com Therefore, the neuroprotective outcomes of this compound following cerebral ischemia or hypoxic events remain an uninvestigated area in preclinical science.
Operant Conditioning Schedules and Related Behavioral Studies
The effects of this compound have been evaluated in preclinical behavioral studies utilizing operant conditioning schedules. In one such study, this compound hydrochloride was administered to male albino rats to observe its impact on learned behaviors. The results showed that this compound produced a dose-dependent depression of responses that were reinforced by food. medchemexpress.com At the highest doses tested, it also slightly suppressed the avoidance reflex. medchemexpress.com
Another comparative pharmacological study examined this compound alongside other tricyclic antidepressants. This research found that, unlike imipramine and amitriptyline, this compound did not potentiate the effects of noradrenaline or 5-hydroxytryptamine on the cat nictitating membrane and did not antagonize the actions of guanethidine in the guinea pig vas deferens. nih.gov These findings suggest that this compound is a weak inhibitor of neuronal catecholamine uptake. nih.gov However, the same study highlighted that this compound was a potent blocker of the arousal reaction induced by physostigmine in rabbits. nih.gov Furthermore, in rats, this compound was shown to reduce rapid eye movement (REM) sleep while concurrently increasing non-REM sleep, an effect also observed with amitriptyline. nih.gov This dual activity on sleep patterns may correlate with its observed antidepressant and anxiolytic effects. nih.gov
Table 2: Preclinical Findings of this compound in Operant Conditioning and Behavioral Studies
Model/Test | Species | Key Findings | Implication | Reference |
---|---|---|---|---|
Operant Conditioning (Food Reinforcement) | Male Albino Rats | Caused a dose-dependent depression of food-reinforced responses; slightly depressed avoidance reflex at high doses. | Suggests an impact on motivation and learned avoidance behaviors. | medchemexpress.com |
Physostigmine-Induced Arousal | Rabbit | Potently blocked the arousal reaction. | Indicates central anticholinergic activity. | nih.gov |
Sleep Pattern Analysis | Rat | Reduced rapid eye movement (REM) sleep and increased non-REM sleep. | Reflects a dual activity profile that may underlie both antidepressant and antianxiety effects. | nih.gov |
Therapeutic Profiles and Efficacy Considerations in Clinical Research
Efficacy in Major Depressive Disorder (MDD)
Clinical research, though limited compared to more common TCAs, has explored the efficacy of butriptyline in treating depressive disorders. Early clinical trials in France concluded that this compound hydrochloride was a potent antidepressant agent indicated for mild and intermediate forms of depression. ajol.info The onset of therapeutic effects for TCAs like this compound is typically observed within one to four weeks of beginning treatment. patsnap.com
Comparative Efficacy within the TCA Class
Direct comparative studies place this compound's efficacy in the context of other established TCAs.
A key double-blind study compared this compound hydrochloride with imipramine hydrochloride in the treatment of non-psychotic depression. The trial, which involved matched pairs of patients, found this compound to be statistically superior to imipramine based on accumulated changes in depression, anxiety, and side-effect scores over the course of the study. ajol.info
However, preclinical pharmacological studies have revealed differences. One study found that, unlike imipramine and amitriptyline, this compound was ineffective at potentiating the effects of noradrenaline (NA) and 5-hydroxytryptamine (5-HT), a measure associated with the blockade of neuronal catecholamine uptake. cdnsciencepub.com This suggests a potentially different pharmacological profile compared to other tertiary amine TCAs.
For the broader TCA class, studies have shown comparable efficacy to newer agents like selective serotonin reuptake inhibitors (SSRIs), although tolerability profiles differ. bpac.org.nz For instance, multiple trials comparing the TCA nortriptyline with the SSRI fluoxetine for major depressive disorder have yielded conflicting results; some suggest nortriptyline is more effective, others favor fluoxetine, and some find no significant difference. dovepress.comtandfonline.com This highlights the variability in response within and between antidepressant classes. In treatment-resistant depression, TCAs like nortriptyline have demonstrated efficacy where SSRIs have failed, with one study showing a response rate of approximately 40%. nih.gov
Drug Comparison | Disorder | Key Finding | Reference |
---|---|---|---|
This compound vs. Imipramine | Non-psychotic Depression | This compound was superior on accumulated scores for depression and anxiety. | ajol.info |
Nortriptyline vs. Fluoxetine | Major Depressive Disorder | Fluoxetine was found to be more effective after 3 and 6 months of treatment. | dovepress.comtandfonline.com |
Nortriptyline vs. Sertraline | Major Depressive Disorder (Late Life) | Both drugs showed similar primary efficacy and time to response. | psychiatryonline.org |
Amitriptyline vs. Nortriptyline | Treatment-Resistant Depression | Both showed substantial efficacy; Nortriptyline had slightly greater efficacy on HDRS scores. | scirp.org |
Efficacy against Specific Symptom Dimensions of Depression
The efficacy of antidepressants can vary across the different symptom clusters of depression, such as mood, cognitive, and somatic (or neurovegetative) symptoms. Research into the differential effects of TCAs provides insight into their potential symptom-specific actions.
Nortriptyline showed greater efficacy in improving neurovegetative symptoms , which include disturbed sleep and poor appetite. cambridge.orgnih.gov
Escitalopram was more effective in relieving observed mood and cognitive symptoms . cambridge.orgnih.gov
This suggests that the sedative properties of certain TCAs, which result from antihistaminic and anticholinergic effects, may contribute to their effectiveness against insomnia and anxiety-related symptoms within a depressive episode. patsnap.comcdnsciencepub.com For example, this compound has been noted to reduce rapid eye movement (REM) sleep while increasing non-REM sleep, an effect it shares with amitriptyline, which may reflect its dual antidepressant and antianxiety activity. cdnsciencepub.com
Potential in Anxiety Disorders Management
This compound is recognized as a compound with anti-anxiety properties. drugbank.com Its dual activity as an antidepressant and anxiolytic was noted in early pharmacological research. cdnsciencepub.com Clinical reports have highlighted its utility for the rapid control of anxiety in patients undergoing outpatient psychotherapy. ajol.info
While not typically a first-line treatment, TCAs as a class are used in the management of various anxiety disorders, often in an off-label capacity. forhers.commedicalnewstoday.com
Imipramine , another TCA, has demonstrated efficacy for generalized anxiety disorder in multiple randomized controlled trials. psychiatryonline.org
Nortriptyline has shown evidence of efficacy in treating generalized anxiety disorder in patients who have had a stroke. psychiatryonline.org It is also prescribed off-label for panic disorder. forhers.com
The mechanism for this anxiolytic effect is tied to the modulation of norepinephrine and serotonin, neurotransmitters implicated in the pathophysiology of anxiety. patsnap.comforhers.com
Role in Neuropathic Pain Syndromes
While direct and extensive clinical trial data for this compound in neuropathic pain is scarce, its role can be understood through the well-established efficacy of the TCA class in this domain. mypcnow.orgdgft.nhs.uk TCAs, particularly amitriptyline and its metabolite nortriptyline, are considered effective agents for various types of neuropathic pain and are recommended in multiple international guidelines. bpac.org.nzmypcnow.orgnih.govcochrane.org The analgesic effects of TCAs are independent of their antidepressant effects. clinmedjournals.org
Mechanisms Underlying Analgesic Effects
The analgesic properties of TCAs are multimodal, involving actions at both central and peripheral levels. mdpi.comconsensus.app
Monoamine Reuptake Inhibition : The primary mechanism is the inhibition of serotonin and norepinephrine reuptake in the central nervous system. mypcnow.orgclinmedjournals.org This action boosts the concentration of these neurotransmitters in the synaptic cleft, enhancing the function of the descending inhibitory pain pathways from the brainstem to the spinal cord. clinmedjournals.orgconsensus.app
Ion Channel Blockade : TCAs block voltage-gated sodium channels in a manner similar to local anesthetics. clinmedjournals.orgmdpi.com This action can reduce the ectopic firing of injured peripheral nerves, a key driver of neuropathic pain.
Receptor Modulation : TCAs interact with a variety of other receptor systems that modulate pain. This includes antagonism at NMDA receptors, which are involved in central sensitization, and interactions with opioid and adenosine receptors that contribute to analgesia. clinmedjournals.orgmdpi.comconsensus.app
Anti-inflammatory Effects : Some research suggests TCAs can produce analgesic effects by reducing the levels of pro-inflammatory cytokines. bmj.com
Efficacy in Specific Neuropathic Conditions (e.g., Diabetic Neuropathy)
The most robust evidence for the analgesic efficacy of TCAs is in painful diabetic peripheral neuropathy (DPNP). bpac.org.nzmypcnow.org Multiple studies and meta-analyses have confirmed the effectiveness of TCAs in this condition.
In a double-blind randomized clinical trial comparing duloxetine and nortriptyline for DPNP, both drugs led to a significant reduction in pain severity. ircmj.com A network meta-analysis of 43 trials concluded that nortriptyline had the highest probability of achieving both 30% and 50% pain reduction from baseline compared to other evaluated drugs for diabetic neuropathy. painphysicianjournal.com Another study found that 73% of patients with DPNP treated with nortriptyline experienced a pain reduction of over 50%. rjdnmd.org Combination therapy, such as pregabalin with nortriptyline, has also been shown to be efficacious and well-tolerated in managing DPNP. opensciencepublications.comhealthcare-bulletin.co.uk
Drug(s) | Study Design | Key Efficacy Finding | Reference |
---|---|---|---|
Nortriptyline | Randomized Controlled Trial | 73% of patients achieved >50% pain reduction. | rjdnmd.org |
Nortriptyline vs. Duloxetine | Double-Blind RCT | Both were effective; duloxetine group had a significantly higher proportion of patients with 50% pain reduction (60.65% vs 26.31%). | ircmj.com |
Nortriptyline | Network Meta-Analysis | Reported the highest probability of achieving 30% and 50% pain reduction among drugs studied. | painphysicianjournal.com |
Pregabalin + Nortriptyline | Clinical Trial | Fixed-dose combination was efficacious and well-tolerated. | opensciencepublications.com |
Pregabalin + Nortriptyline vs. Pregabalin + Duloxetine | Double-Blind RCT | Pregabalin + Nortriptyline showed faster insomnia relief; Pregabalin + Duloxetine showed superior early pain relief. | healthcare-bulletin.co.uk |
Other Investigational or Historical Therapeutic Applications
This compound, as a member of the tricyclic antidepressant (TCA) class, has been noted for its potential to interfere with the therapeutic effects of certain antihypertensive medications. jpp.krakow.pl This interaction is primarily observed with antihypertensive agents that rely on uptake into sympathetic neurons to exert their effects.
Research and clinical observations have indicated that this compound can diminish the antihypertensive activity of guanethidine. nih.gov The mechanism for this interference is understood through the actions of TCAs on the norepinephrine transporter (NET). Guanethidine and similar adrenergic neuron-blocking drugs, such as debrisoquine and bethanidine, are actively transported into presynaptic noradrenergic neurons by NET. frontiersin.org Once inside, they interfere with the storage and release of norepinephrine, leading to a reduction in blood pressure.
This compound and other TCAs are inhibitors of NET. researchgate.net By blocking this transporter, they prevent the uptake of these antihypertensive drugs into their site of action, thereby antagonizing their blood-pressure-lowering effects. frontiersin.org This can lead to a reduced efficacy in managing hypertension for patients concurrently using both types of medication. jpp.krakow.pl Consequently, a thorough review of antihypertensive therapy is often advised when initiating treatment with a tricyclic antidepressant. frontiersin.org While some TCAs can also cause orthostatic hypotension through α1-adrenergic receptor antagonism, the interference with specific antihypertensives represents a distinct and clinically significant interaction. researchgate.net
While direct studies on this compound are lacking, significant research into the structurally similar tricyclic antidepressant, nortriptyline, has revealed a potential mechanism for reversing corticosteroid insensitivity in chronic respiratory diseases like chronic obstructive pulmonary disease (COPD) and severe asthma. nih.govmdpi.com These findings present an investigational framework for other compounds within the TCA class.
Corticosteroid insensitivity is a major therapeutic challenge in severe respiratory diseases and is often driven by oxidative stress from sources like cigarette smoke. nih.govmdpi.com The underlying molecular mechanism involves the activation of phosphoinositide-3-kinase-δ (PI3Kδ). nih.govnih.gov This activation leads to a reduction in the activity and expression of histone deacetylase-2 (HDAC2), a key enzyme that corticosteroids require to suppress inflammatory gene expression. nih.govemjreviews.com
Preclinical research has demonstrated that nortriptyline can directly inhibit the PI3Kδ isoform. nih.govmdpi.com This inhibition restores the function of HDAC2, even in the presence of oxidative stress, thereby reversing corticosteroid insensitivity. mdpi.com In-vitro studies using monocytic cells exposed to cigarette smoke extract showed that nortriptyline pretreatment restored the anti-inflammatory efficacy of the corticosteroid budesonide. nih.govmdpi.com By targeting the PI3Kδ/HDAC2 pathway, nortriptyline demonstrates a potential to "unlock" corticosteroid responsiveness in previously resistant conditions. jpp.krakow.pl Researchers suggest that further studies are needed to determine if other TCAs share this capacity. jpp.krakow.pl
Table 1: Research Findings on Nortriptyline and Corticosteroid Sensitivity
Finding | Model System | Implication |
Reverses corticosteroid insensitivity induced by oxidative stress. | U937 monocytic cells; T lymphocytes from COPD patients. jpp.krakow.plmdpi.com | May restore the effectiveness of corticosteroid therapy in diseases like COPD and severe asthma. mdpi.com |
Directly inhibits the PI3Kδ enzyme. | In vitro enzyme assays. nih.govmdpi.com | Provides a specific molecular target for the observed effect on corticosteroid sensitivity. nih.gov |
Restores histone deacetylase-2 (HDAC2) activity. | U937 monocytic cells exposed to H2O2 or cigarette smoke extract. nih.govmdpi.com | Re-establishes a key mechanism required for the anti-inflammatory action of corticosteroids. emjreviews.com |
Potentiates the anti-inflammatory effects of budesonide. | T lymphocytes from COPD patients. jpp.krakow.pl | Suggests a potential for combination therapy to manage inflammation in steroid-resistant patients. nih.gov |
In preclinical research, this compound was identified as having potential thermogenic and anti-obesity properties. In a screening study of twelve different antidepressant drugs, this compound was among the most effective at producing significant weight loss in an animal model of obesity.
The study utilized mice made obese through hypothalamic lesioning with monosodium glutamate. This model was used to screen for compounds that could influence energy balance. The key findings from this preclinical investigation were:
Significant Weight Loss: this compound, along with protriptyline and nortriptyline, was shown to be highly effective in causing marked reductions in body weight.
Unaltered Food Intake: A crucial observation was that the weight loss occurred without a corresponding decrease in the food intake of the mice. This suggests the anti-obesity effect was not due to appetite suppression but rather an increase in energy expenditure.
Thermogenic Mechanism: The proposed mechanism of action was the stimulation of the sympathetic nervous system. The study hypothesized that by inhibiting the reuptake of noradrenaline into sympathetic neurons, this compound increased thermogenesis (energy expenditure in the form of heat), thereby promoting weight loss.
These initial findings were further substantiated in a 10-week energy balance study which confirmed the potent anti-obesity and thermogenic properties of this compound through direct measurements of energy expenditure and 24-hour oxygen consumption. This preclinical evidence demonstrated that this compound could possess marked thermogenic properties, warranting further investigation into its effects on energy metabolism.
Table 2: Preclinical Anti-Obesity Effects of this compound
Parameter Measured | Animal Model | Key Finding | Proposed Mechanism |
Body Weight Change | Mice with monosodium glutamate-induced obesity. | Caused marked losses in body weight. | Increased energy expenditure. |
Food Intake | Mice with monosodium glutamate-induced obesity. | No significant alteration in food intake was observed. | Effect is independent of appetite suppression. |
Energy Expenditure / Oxygen Consumption | Mice with monosodium glutamate-induced obesity. | Confirmed potent thermogenic properties in a 10-week energy balance study. | Stimulation of the sympathetic nervous system via inhibition of noradrenaline reuptake. |
Mechanisms of Adverse Drug Reactions Associated with Butriptyline
Anticholinergic Effects: Neurobiological Basis and Manifestations
Butriptyline exhibits potent anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors. patsnap.comwikipedia.orgpatsnap.com This blockade of acetylcholine, a neurotransmitter crucial for many bodily functions, leads to a variety of adverse effects. nih.gov
The neurobiological basis of these effects lies in the disruption of cholinergic transmission in both the central and peripheral nervous systems. nih.gov In the peripheral nervous system, this can manifest as:
Dry mouth (Xerostomia) wikipedia.orgnih.govwikipedia.orgwikipedia.org
Blurred vision and disturbance of accommodation nih.govdrugbank.comhres.ca
Constipation wikipedia.orgnih.govwikipedia.orgwikipedia.orgdrugbank.com
Urinary retention and delayed micturition nih.govdrugbank.comhres.ca
In the central nervous system, anticholinergic activity can lead to cognitive and memory impairment. wikipedia.orgnih.gov The prolonged use of drugs with anticholinergic properties has been linked to an increased risk of dementia, and these cognitive effects may not be fully reversible upon discontinuation of the medication. wikipedia.orgnih.gov
Table 1: Anticholinergic-Mediated Adverse Effects of this compound
System Affected | Manifestation | Underlying Mechanism |
---|---|---|
Peripheral Nervous System | Dry Mouth, Blurred Vision, Constipation, Urinary Retention | Blockade of muscarinic acetylcholine receptors in exocrine glands, ciliary muscle of the eye, gastrointestinal tract, and bladder. wikipedia.orgnih.govnih.gov |
Central Nervous System | Cognitive Impairment, Memory Deficits | Antagonism of muscarinic receptors in the brain, interfering with learning and memory processes. wikipedia.orgnih.govwikipedia.org |
Antihistaminic Effects: Contribution to Sedation and Other Effects
This compound is a potent antagonist of the histamine H1 receptor. patsnap.comwikipedia.orgpatsnap.com This antihistaminic action is the primary contributor to its sedative effects, including drowsiness and somnolence. patsnap.comwikipedia.org
Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation. nih.gov In addition to sedation, antihistaminic effects can also lead to increased appetite and weight gain. nih.gov
Table 2: Receptor Binding Affinity of this compound
Receptor | Binding Affinity (Ki, nM) |
---|---|
Histamine H1 | 1.1 |
Muscarinic acetylcholine | 35 |
5-HT2A | 380 |
α1-adrenergic | 570 |
Source: Wikipedia, 2023 wikipedia.org
A lower Ki value indicates a stronger binding affinity.
Cardiovascular System Effects and Electrophysiological Alterations
Like other tricyclic antidepressants, this compound can have significant effects on the cardiovascular system. nih.gov These effects are complex and result from a combination of anticholinergic actions, alpha-adrenergic blockade, and direct effects on cardiac ion channels. nih.govnih.gov
The anticholinergic properties can lead to tachycardia (an increased heart rate). nih.gov Blockade of alpha-1 adrenergic receptors can cause orthostatic hypotension, which is a drop in blood pressure upon standing that can lead to dizziness. patsnap.comnih.gov
Of particular concern are the direct electrophysiological effects on the heart. TCAs can block cardiac sodium channels, which slows intracardiac conduction. nih.govnih.gov This can be observed on an electrocardiogram (ECG) as a prolongation of the PR, QRS, and QT intervals. nih.gov Prolongation of the QTc interval is a risk factor for a life-threatening arrhythmia called Torsades de Pointes. nih.govbamsjournal.com While the direct effects of this compound on cardiac ion channels are not as extensively studied as those of amitriptyline, its structural similarity suggests a comparable risk. wikipedia.orgbamsjournal.com
Central Nervous System (CNS) Depression Mechanisms
The primary mechanism of CNS depression associated with this compound is its potent antihistaminic effect, leading to sedation. patsnap.comwikipedia.org Combining this compound with other CNS depressants, such as alcohol, benzodiazepines, and opioids, can potentiate this effect and increase the risk of respiratory depression. patsnap.com
While this compound's primary antidepressant action is thought to be related to the modulation of serotonin and norepinephrine, its sedative properties are a distinct CNS effect. patsnap.compatsnap.com The drug's anticholinergic activity can also contribute to confusion and delirium, further depressing central nervous system function. nih.gov
Gastrointestinal System Perturbations
The adverse effects of this compound on the gastrointestinal system are primarily a result of its potent anticholinergic properties. drugbank.com By blocking muscarinic receptors in the gut, this compound can decrease gastrointestinal motility, leading to constipation. nih.govwikipedia.org Dry mouth is another common anticholinergic effect that impacts the gastrointestinal system. nih.govdrugbank.com
Nausea and vomiting can also occur, although the exact mechanism is less clear but may be related to the drug's effects on central and peripheral receptors. drugbank.com Studies on the related TCA, amitriptyline, have shown that it can slow orocecal transit time. nih.gov It is plausible that this compound has a similar effect due to its comparable pharmacological profile.
Drug-drug Interactions Involving Butriptyline: Mechanisms and Clinical Significance
Pharmacokinetic Interaction Mechanisms
Pharmacokinetic interactions affect the absorption, distribution, metabolism, and excretion (ADME) of butriptyline, thereby altering its concentration in the body. As with other TCAs, this compound's pharmacokinetics are significantly influenced by interactions involving metabolic enzymes and transport proteins.
Cytochrome P450 Enzyme Inhibition and Induction
The cytochrome P450 (CYP) system of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs, including this compound. Interactions at this level, through either inhibition or induction of these enzymes, can have significant clinical consequences.
CYP2D6 is a key enzyme in the metabolism of many TCAs. While specific in-vitro data for this compound is limited, it is anticipated to be a substrate for CYP2D6, similar to other structurally related TCAs like nortriptyline. drugbank.comnih.gov Inhibition of CYP2D6 by other medications can lead to a significant increase in this compound plasma concentrations, potentially increasing the risk of toxicity.
Co-administration of this compound with potent CYP2D6 inhibitors can lead to elevated plasma levels of the antidepressant. wikipedia.org Individuals who are genetically "poor metabolizers" for CYP2D6 may experience exaggerated responses and are at a higher risk of adverse effects when taking standard doses of TCAs. drugbank.com
Table 1: Examples of Drugs Interacting with TCAs at CYP2D6
Interacting Drug Class | Example Drugs | Potential Consequence with this compound |
CYP2D6 Inhibitors | Fluoxetine, Paroxetine, Bupropion, Quinidine, Thioridazine | Increased plasma concentration of this compound, potential for toxicity. wikipedia.orgconsensus.app |
CYP2D6 Substrates | Other TCAs (e.g., Nortriptyline, Desipramine), some antipsychotics, beta-blockers | Competition for metabolism, potentially leading to increased concentrations of both drugs. |
Note: This table is based on general knowledge of TCA interactions and specific data for this compound may be limited.
CYP3A4 is another major enzyme involved in the metabolism of many drugs, including TCAs. wikipedia.org While CYP2D6 is often the primary enzyme for many TCAs, CYP3A4 can also play a significant role. nih.gov The metabolism of this compound may be affected by both inhibitors and inducers of CYP3A4. wikipedia.org
Inducers of CYP3A4 can decrease the plasma concentration of this compound, potentially leading to reduced therapeutic efficacy. Conversely, inhibitors of CYP3A4 can increase its concentration.
Table 2: Examples of CYP3A4 and Other CYP Enzyme Interactions with TCAs
Interacting Drug Class | Example Drugs | Potential Consequence with this compound |
CYP3A4 Inducers | Carbamazepine, Rifampin, St. John's Wort | Decreased plasma concentration of this compound, potential for reduced efficacy. nih.gov |
CYP3A4 Inhibitors | Ketoconazole, Erythromycin, Grapefruit Juice | Increased plasma concentration of this compound, potential for toxicity. wikipedia.org |
Other CYP Enzymes | CYP2C19 may also be involved in the metabolism of some TCAs. researchgate.net | Interactions with inhibitors or inducers of these enzymes could also affect this compound levels. |
Note: This table is based on general knowledge of TCA interactions and specific data for this compound may be limited.
CYP2D6 Inhibition and its Consequences
Efflux Transporter (e.g., P-glycoprotein) Modulation
P-glycoprotein (P-gp), an efflux transporter found in various tissues including the blood-brain barrier, can actively transport drugs out of cells. hres.ca Many TCAs are substrates of P-gp, which can limit their penetration into the brain. hres.canih.gov While specific studies on this compound are scarce, it is plausible that it also interacts with P-gp. Inhibition of P-gp by other drugs could potentially increase the brain concentration of this compound, which may enhance its therapeutic effect but also the risk of central nervous system side effects. nih.gov
Plasma Protein Binding Displacement
This compound, like other TCAs, is highly bound to plasma proteins (over 90%), primarily albumin and alpha-1-acid glycoprotein. wikipedia.orgnih.govnih.gov Only the unbound (free) fraction of a drug is pharmacologically active. Co-administration of other highly protein-bound drugs could potentially displace this compound from its binding sites, leading to a transient increase in the free concentration of this compound and a potential for increased effects or toxicity. However, the clinical significance of this mechanism is generally considered low for most drugs, as the increased free drug is often rapidly distributed and eliminated. europa.eu
Pharmacodynamic Interaction Mechanisms
Pharmacodynamic interactions occur when one drug alters the effect of another drug at its site of action. This compound, with its effects on multiple neurotransmitter systems, is susceptible to several clinically significant pharmacodynamic interactions.
A core principle of this compound's action is the modulation of neurotransmitters, particularly through its antagonist activity at histamine H1 and 5-HT2A receptors, and its anticholinergic properties. wikipedia.orgdrugbank.com
Interactions can be additive or synergistic, leading to an enhanced effect, or antagonistic, resulting in a reduced effect.
Table 3: Overview of this compound's Pharmacodynamic Receptor Binding Profile
Receptor | Binding Affinity (Ki, nM) |
Histamine H1 | Potent |
Muscarinic Acetylcholine | Potent |
5-HT2A | Moderate |
Alpha-1 Adrenergic | Moderate |
Serotonin Transporter (SERT) | Very Weak |
Norepinephrine Transporter (NET) | Negligible |
Source: Based on in-vitro data. wikipedia.org
Clinically significant pharmacodynamic interactions involving this compound include:
With Monoamine Oxidase Inhibitors (MAOIs): Concurrent use is contraindicated and can lead to serious, potentially fatal reactions like serotonin syndrome and hypertensive crisis. A washout period is necessary when switching between these medications. wikipedia.org
With Selective Serotonin Reuptake Inhibitors (SSRIs): Combining this compound with SSRIs can increase the risk of serotonin syndrome due to additive effects on serotonin levels. wikipedia.org
With Central Nervous System (CNS) Depressants: Co-administration with other CNS depressants, such as benzodiazepines, opioids, and alcohol, can lead to enhanced sedation and respiratory depression. wikipedia.org
With Anticholinergic Drugs: The anticholinergic effects of this compound can be potentiated when used with other drugs that have anticholinergic properties, such as some antihistamines and antipsychotics, leading to an increased risk of side effects like dry mouth, constipation, and urinary retention. wikipedia.org
Additive CNS Depressant Effects
This compound exhibits central nervous system (CNS) depressant properties, which can be dangerously potentiated when co-administered with other CNS depressant substances. patsnap.commedsafe.govt.nz This interaction is pharmacodynamic in nature, resulting from the cumulative depressant effects on the brain.
Mechanism : The sedative effect of this compound is compounded when used alongside other drugs that also slow brain activity. mayoclinic.org This leads to an enhanced level of sedation, drowsiness, and impairment of cognitive and psychomotor skills. patsnap.comdrugs.com
Clinical Significance : The combination can lead to excessive drowsiness, respiratory depression, and in severe cases, coma. patsnap.com Patients should be warned about the increased risks when consuming alcohol or using other CNS depressants. medsafe.govt.nzmayoclinic.org Examples of interacting substances include:
Alcohol : Potentiates the sedative and impairing effects of TCAs. mayoclinic.orgdrugs.com
Benzodiazepines : (e.g., Alprazolam, Diazepam) The risk of CNS depression is increased when combined with this compound. drugbank.compatsnap.com
Opioids : (e.g., Codeine, Butorphanol) Co-administration can enhance sedation and increase the risk of respiratory depression. drugbank.compatsnap.com
Antihistamines : (e.g., Diphenhydramine, Cetirizine) Can increase sedation. drugbank.commayoclinic.org
Sedatives/Hypnotics : Additive CNS depressant effects are expected. mayoclinic.org
Muscle Relaxants : (e.g., Baclofen) Can increase the risk of CNS depression and hypotonia. drugbank.com
Table 1: this compound Interactions with CNS Depressants
Interacting Drug/Class | Example(s) | Mechanism of Interaction | Clinical Significance |
---|---|---|---|
Alcohol | Ethanol | Additive CNS Depression medsafe.govt.nzmayoclinic.orgdrugs.com | Enhanced sedation, impaired motor skills, increased risk of overdosage. medsafe.govt.nzdrugs.com |
Benzodiazepines | Alprazolam, Bromazepam, Clonazepam drugbank.com | Additive CNS Depression drugbank.compatsnap.com | Increased risk of sedation, somnolence, and respiratory depression. drugbank.compatsnap.com |
Opioids | Codeine, Butorphanol, Buprenorphine drugbank.compatsnap.com | Additive CNS Depression patsnap.com | Enhanced sedation and increased risk of respiratory depression. patsnap.com |
Antihistamines (sedating) | Diphenhydramine, Azelastine, Cetirizine drugbank.com | Additive CNS Depression drugbank.compatsnap.com | Increased drowsiness and impairment. drugbank.compatsnap.com |
Muscle Relaxants | Baclofen drugbank.com | Additive CNS Depression drugbank.com | Increased risk of CNS depression and hypotonia. drugbank.com |
Synergistic Anticholinergic Effects
This compound possesses significant anticholinergic (muscarinic receptor antagonist) properties. patsnap.comnih.gov When taken with other medications that also have anticholinergic effects, the result is a synergistic or additive blockade of acetylcholine receptors, leading to a heightened risk of adverse effects. patsnap.com
Mechanism : The interaction is pharmacodynamic, stemming from the combined anticholinergic activity of both drugs. This leads to an intensified blockade of muscarinic receptors throughout the body. drugs.com
Clinical Significance : The potentiation of anticholinergic effects can lead to distressing and potentially dangerous symptoms. patsnap.com These include severe dry mouth, blurred vision, constipation, urinary retention, cognitive impairment (confusion), and tachycardia. patsnap.comdrugs.com In elderly patients, this can increase the risk of falls and delirium. Caution is advised when co-administering this compound with other anticholinergic agents. drugs.com Examples of interacting drugs include:
Antipsychotics patsnap.com
Antihistamines patsnap.com
Antispasmodics patsnap.com
Drugs for Parkinson's disease (e.g., Benzatropine) drugbank.com
Table 2: this compound Interactions with Anticholinergic Agents
Interacting Drug/Class | Example(s) | Mechanism of Interaction | Clinical Significance |
---|---|---|---|
Anticholinergic Agents | Atropine, Benzatropine, Biperiden drugbank.com | Additive anticholinergic effects patsnap.comdrugs.com | Increased risk and severity of dry mouth, constipation, urinary retention, blurred vision, and confusion. patsnap.comdrugs.com |
Antipsychotics | Chlorpromazine, Olanzapine | Additive anticholinergic effects patsnap.com | Exacerbation of anticholinergic side effects. patsnap.com |
Antihistamines | Diphenhydramine, Dimenhydrinate | Additive anticholinergic effects patsnap.comdrugbank.com | Increased sedation and anticholinergic burden. patsnap.comdrugbank.com |
Serotonin Syndrome Risk with Serotonergic Agents
A potentially life-threatening condition known as serotonin syndrome can occur when this compound is combined with other drugs that increase serotonergic neurotransmission. patsnap.commayoclinic.org this compound contributes to this risk by inhibiting the reuptake of serotonin. patsnap.comnih.gov
Mechanism : Serotonin syndrome results from an excess of serotonin in the central nervous system. mayoclinic.orgclevelandclinic.org This can be caused by combining drugs that increase serotonin synthesis, decrease its metabolism (like MAOIs), or inhibit its reuptake (like TCAs and SSRIs). mayoclinic.orgnih.gov
Clinical Significance : Symptoms can range from mild (shivering, diarrhea, headache) to severe (agitation, confusion, rapid heart rate, high blood pressure, muscle rigidity, seizures). mayoclinic.orgclevelandclinic.org If not recognized and treated, severe cases can be fatal. mayoclinic.org This is a critical interaction, and some combinations are strictly contraindicated. nih.gov Key interacting agents include:
Monoamine Oxidase Inhibitors (MAOIs) : This combination is contraindicated due to the high risk of severe reactions, including hyperpyretic crises, severe convulsions, and death. patsnap.comnih.gov A washout period of at least 14 days is required when switching between this compound and an MAOI. patsnap.commayoclinic.org
Selective Serotonin Reuptake Inhibitors (SSRIs) : Co-administration significantly increases the risk of serotonin syndrome. patsnap.commedscape.com
Other Tricyclic Antidepressants : Using multiple TCAs concurrently can amplify the risk. patsnap.com
Other Serotonergic Drugs : Including certain opioids (e.g., Tramadol, Fentanyl), migraine medications (triptans), and herbal supplements like St. John's Wort. mayoclinic.orgmayoclinic.org
Table 3: this compound and the Risk of Serotonin Syndrome
Interacting Drug/Class | Example(s) | Mechanism of Interaction | Clinical Significance |
---|---|---|---|
Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine mayoclinic.orgmedicinenet.com | Inhibition of serotonin breakdown combined with reuptake inhibition, leading to a massive increase in synaptic serotonin. nih.govnih.govmedicinenet.com | Contraindicated . High risk of life-threatening serotonin syndrome and hypertensive crisis. patsnap.comnih.gov |
Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Citalopram, Sertraline patsnap.commedscape.com | Additive effects on serotonin levels through reuptake inhibition. patsnap.commedscape.com | Increased risk of serotonin syndrome. patsnap.commayoclinic.org |
Other Serotonergic Agents | Amantadine, Bezitramide drugbank.com | Increased serotonergic activity. drugbank.com | The risk or severity of serotonin syndrome can be increased. drugbank.com |
Interference with Antihypertensive Agents
This compound can interfere with the efficacy of certain medications used to treat hypertension (high blood pressure). drugbank.compatsnap.com
Mechanism : Tricyclic antidepressants like this compound can block the neuronal uptake of certain antihypertensive drugs, such as guanethidine and related compounds (e.g., bethanidine, debrisoquine). This prevents these medications from reaching their site of action, thereby antagonizing their blood pressure-lowering effects. drugs.com Additionally, the pressor response to sympathomimetic agents (like norepinephrine) can be markedly enhanced by TCAs, which can lead to hypertensive episodes. drugs.com
Clinical Significance : The primary concern is a loss of blood pressure control, which can increase the risk of cardiovascular events. patsnap.comdrugs.com this compound may decrease the antihypertensive activities of agents like acebutolol, bretylium, captopril, and amlodipine. drugbank.com Careful monitoring of blood pressure is essential if these combinations are deemed necessary, and alternative antihypertensive agents may be preferred. patsnap.com
Table 4: this compound Interactions with Antihypertensive Agents
Interacting Drug/Class | Example(s) | Mechanism of Interaction | Clinical Significance |
---|---|---|---|
Adrenergic neuron blockers | Guanethidine, Bethanidine, Debrisoquine | Inhibition of neuronal uptake of the antihypertensive, preventing it from reaching its site of action. drugs.com | Loss of blood pressure control. This combination is generally avoided. |
Beta-blockers | Acebutolol, Alprenolol drugbank.com | This compound may decrease the antihypertensive activities of these agents. drugbank.com | Reduced efficacy in managing hypertension. patsnap.com |
ACE Inhibitors / ARBs | Benazepril, Azilsartan medoxomil drugbank.com | This compound may decrease the antihypertensive activities of these agents. drugbank.com | Potential for reduced efficacy in managing hypertension. patsnap.com |
Specific Drug Interaction Profiles
SSRIs (Selective Serotonin Reuptake Inhibitors)
Combining this compound with SSRIs (e.g., fluoxetine, citalopram) presents both pharmacokinetic and pharmacodynamic challenges.
Pharmacodynamic Interaction : As previously noted, the primary risk is serotonin syndrome due to the additive inhibition of serotonin reuptake. patsnap.commedscape.com
Pharmacokinetic Interaction : Many SSRIs, particularly fluoxetine and paroxetine, are potent inhibitors of the cytochrome P450 enzyme CYP2D6. nih.govcambridge.org this compound, like other TCAs, is metabolized by CYP2D6. patsnap.comnih.gov Inhibition of this enzyme can lead to significantly increased plasma concentrations of this compound, elevating the risk of toxicity, including cardiotoxicity. nih.govcambridge.org
MAOIs (Monoamine Oxidase Inhibitors)
The combination of this compound and MAOIs is contraindicated. patsnap.comnih.gov
Pharmacodynamic Interaction : MAOIs work by inhibiting the enzyme that breaks down neurotransmitters like serotonin and norepinephrine. nih.govmedicinenet.com When combined with a reuptake inhibitor like this compound, the result is a massive accumulation of these neurotransmitters in the synapse, leading to a high risk of severe, potentially fatal serotonin syndrome and hypertensive crises. patsnap.comnih.govmedicinenet.com A washout period of at least two weeks is mandatory when switching between these drug classes. patsnap.commayoclinic.org
Antihypertensives
This compound's interaction profile with antihypertensives is varied.
It can decrease the effectiveness of certain classes, such as adrenergic neuron blockers (guanethidine) and some beta-blockers. drugbank.compatsnap.comdrugs.com
Conversely, the risk of orthostatic hypotension (a drop in blood pressure upon standing) can be increased when this compound is combined with other drugs that cause this effect, such as diuretics or other vasodilators. drugbank.comdrugs.com
Anticonvulsants
Interactions with anticonvulsants are complex and can be bidirectional.
Effect of Anticonvulsants on this compound : Enzyme-inducing anticonvulsants like carbamazepine, phenytoin, and phenobarbital can significantly increase the metabolism of TCAs by inducing CYP450 enzymes. drugs.comuky.edu This can lower the plasma concentration of this compound, potentially reducing its antidepressant efficacy. uky.edu
Effect of this compound on Anticonvulsants : this compound can lower the seizure threshold, potentially counteracting the effectiveness of anticonvulsants. drugbank.comdrugs.com Additionally, some TCAs may inhibit the metabolism of certain anticonvulsants like phenytoin, leading to increased levels and potential toxicity. uky.edufrontiersin.org Conversely, valproic acid, an enzyme inhibitor, can increase the plasma concentrations of TCAs like amitriptyline and nortriptyline, which may also apply to this compound. jle.comnih.gov
Table of Mentioned Compounds
Compound Name |
---|
Acebutolol |
Alcohol |
Alprazolam |
Amantadine |
Amitriptyline |
Amlodipine |
Atropine |
Azelastine |
Azilsartan medoxomil |
Baclofen |
Benazepril |
Benzatropine |
Bethanidine |
Bezitramide |
Biperiden |
Bretylium |
Bromazepam |
Buprenorphine |
Butorphanol |
This compound |
Captopril |
Carbamazepine |
Cetirizine |
Chlorpromazine |
Citalopram |
Clonazepam |
Codeine |
Debrisoquine |
Diazepam |
Dimenhydrinate |
Diphenhydramine |
Ethanol |
Fentanyl |
Fluoxetine |
Guanethidine |
Imipramine |
MAOIs |
Norepinephrine |
Nortriptyline |
Olanzapine |
Paroxetine |
Phenelzine |
Phenobarbital |
Phenytoin |
St. John's Wort |
Serotonin |
Sertraline |
SSRIs |
TCAs |
Tramadol |
Tranylcypromine |
Pharmacogenomics of Butriptyline Response and Metabolism
Genetic Polymorphisms in CYP Enzymes and Butriptyline Pharmacokinetics
The metabolism of most TCAs is heavily influenced by the cytochrome P450 (CYP) enzyme system in the liver. psychopharmacologyinstitute.com Genetic variations, or polymorphisms, in the genes encoding these enzymes can lead to significant differences in how individuals process these medications, affecting drug plasma concentrations and, consequently, clinical outcomes. thieme-connect.comfrontiersin.orgnih.govresearchgate.net
The CYP2D6 enzyme is a primary pathway for the metabolism of many TCAs. psychopharmacologyinstitute.comnih.gov It is a highly polymorphic gene, with variations that can result in different metabolic phenotypes. mdpi.com These phenotypes are typically categorized as follows:
Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles, leading to increased enzyme activity and faster drug clearance. nih.gov This can result in subtherapeutic plasma concentrations of the parent drug. umich.edu
Extensive (Normal) Metabolizers (EMs): Have normal enzyme function and are expected to have standard drug clearance. wikipedia.org
Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele, or two reduced-function alleles, leading to decreased enzyme activity. nih.govg-standaard.nl
Poor Metabolizers (PMs): Have two non-functional alleles, resulting in significantly reduced or absent enzyme activity. nih.govg-standaard.nl This can lead to the accumulation of the drug in the body, increasing the risk of toxicity. pharmgkb.org
For TCAs primarily metabolized by CYP2D6, such as nortriptyline (the active metabolite of amitriptyline), these genetic variations can lead to substantial differences in plasma concentrations. thieme-connect.comwikipedia.org For instance, poor metabolizers may have significantly higher plasma levels of the drug on standard doses, while ultrarapid metabolizers may have very low levels, potentially rendering the treatment ineffective. psychopharmacologyinstitute.comumich.edu Given that this compound is a TCA, it is highly probable that its metabolism is similarly affected by CYP2D6 polymorphisms, leading to comparable variability in its clearance.
The CYP2C19 enzyme is another key player in the metabolism of many TCAs, particularly in the demethylation of tertiary amines like amitriptyline and imipramine to their active secondary amine metabolites (nortriptyline and desipramine, respectively). nih.govumich.educpicpgx.org Like CYP2D6, CYP2C19 is also highly polymorphic, with variants that can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. frontiersin.orgfrontiersin.org
For tertiary amine TCAs, CYP2C19 activity influences the ratio of the parent drug to its active metabolite. cpicpgx.org For example, in individuals who are CYP2C19 poor metabolizers, the conversion of amitriptyline to nortriptyline is reduced, leading to higher levels of the parent drug and lower levels of the active metabolite. nih.gov Conversely, ultrarapid metabolizers may have lower concentrations of the parent drug and higher concentrations of the active metabolite. cpicpgx.org
While this compound is a tertiary amine, specific studies on the role of CYP2C19 in its metabolism are scarce. However, based on the established metabolic pathways for other tertiary amine TCAs, it is reasonable to infer that CYP2C19 polymorphisms likely influence the conversion of this compound to its demethylated metabolite, northis compound. wikipedia.org
Other genetic factors, such as polymorphisms in the organic cation transporter 1 (OCT1), have been investigated for their potential role in TCA pharmacokinetics, but studies on amitriptyline have not shown a significant impact. frontiersin.orgnih.govresearchgate.netnih.gov
CYP2D6 Genotype and Metabolic Clearance Variability
Impact of Genetic Variants on Therapeutic Outcomes and Adverse Reactions
The variability in plasma concentrations of TCAs due to CYP2D6 and CYP2C19 polymorphisms has a direct impact on both the effectiveness of the treatment and the likelihood of experiencing adverse drug reactions. umich.edupsychiatryonline.org
Individuals who are poor metabolizers of CYP2D6 or CYP2C19 are at a higher risk of developing side effects from TCAs due to the accumulation of the drug in their system. pharmgkb.org Common TCA side effects include dry mouth, constipation, drowsiness, and in more severe cases, cardiotoxicity. ambar-lab.commayoclinic.orgmedrxiv.org For example, higher plasma concentrations of nortriptyline have been associated with an increased risk of cardiac toxicity. nih.gov
Conversely, ultrarapid metabolizers may not achieve therapeutic plasma concentrations on standard doses, leading to a lack of therapeutic response. umich.edu This can result in treatment failure and the need for alternative medications.
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for the dosing of several TCAs based on CYP2D6 and CYP2C19 genotypes to help mitigate these risks. umich.edufrontiersin.org Although this compound is not specifically mentioned in these guidelines due to a lack of direct evidence, the principles can be applied to infer appropriate dosing strategies.
Table 1: Illustrative Impact of CYP2D6 Phenotype on Tricyclic Antidepressant (TCA) Therapy (Extrapolated for this compound)
CYP2D6 Phenotype | Expected Plasma Concentration on Standard Dose | Potential Clinical Outcome |
Ultrarapid Metabolizer (UM) | Low | Treatment failure due to subtherapeutic levels. |
Extensive (Normal) Metabolizer (EM) | Normal | Expected therapeutic response. |
Intermediate Metabolizer (IM) | High | Increased risk of side effects. |
Poor Metabolizer (PM) | Very High | High risk of toxicity and severe adverse effects. |
Table 2: Illustrative Impact of CYP2C19 Phenotype on Tertiary Amine TCA Therapy (Extrapolated for this compound)
CYP2C19 Phenotype | Expected Plasma Concentration of Parent Drug (this compound) | Expected Plasma Concentration of Active Metabolite (Northis compound) | Potential Clinical Outcome |
Ultrarapid Metabolizer (UM) | Low | High | Altered therapeutic effect, potential for metabolite-related side effects. |
Extensive (Normal) Metabolizer (EM) | Normal | Normal | Expected therapeutic response. |
Intermediate Metabolizer (IM) | High | Low | Increased risk of parent drug-related side effects. |
Poor Metabolizer (PM) | Very High | Very Low | High risk of parent drug toxicity, minimal effect from the active metabolite. |
Pharmacogenomic Testing and Personalized Medicine Approaches
Pharmacogenomic testing for CYP2D6 and CYP2C19 variants is available and can provide valuable information to guide antidepressant therapy. attodiagnostics.comcpn.or.krmayoclinic.org By identifying an individual's metabolic phenotype, clinicians can make more informed decisions about drug choice and dosing, moving towards a more personalized approach to treatment. radboudumc.nlmadintheuk.com
For patients who have not responded to previous treatments or have experienced significant side effects, pharmacogenomic testing can be particularly useful. cpn.or.kr The results can help determine if a patient's metabolic profile is contributing to the lack of efficacy or adverse reactions.
While the direct evidence for this compound is lacking, the well-established pharmacogenomic data for other TCAs provides a strong rationale for considering CYP2D6 and CYP2C19 testing when prescribing this medication. attodiagnostics.comresearchgate.netmdpi.com Such an approach has the potential to improve treatment outcomes by helping to achieve therapeutic drug concentrations more quickly and safely. madintheuk.com However, it is important to note that some studies have found that genotype-guided antidepressant choice did not significantly improve efficacy in all cases, though it may help in reducing side effects over time. madintheuk.com
Further research specifically focused on the pharmacogenomics of this compound is needed to establish definitive genotype-guided dosing recommendations.
Advanced Research Directions and Unexplored Avenues for Butriptyline
Investigation of Novel Molecular Targets
While butriptyline, a tricyclic antidepressant (TCA), is known to inhibit the reuptake of norepinephrine and serotonin, its precise mechanism of action may be more complex. wikipedia.orgclevelandclinic.orgnih.gov Small clinical trials have indicated that this compound has a similar efficacy to amitriptyline and imipramine, despite being a less potent inhibitor of serotonin and norepinephrine reuptake. wikipedia.org This suggests that this compound might act through different molecular targets or function as a prodrug, being converted into a more active metabolite in the body. wikipedia.org
Future research should focus on identifying and validating these potential novel molecular targets. A number of emerging targets for antidepressants could be relevant for this compound, including:
Identifying these novel targets could not only elucidate the full mechanistic profile of this compound but also pave the way for the development of more targeted and effective antidepressant therapies.
Comprehensive Neuroimaging Studies of this compound Effects
Neuroimaging techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) are powerful tools for studying the effects of antidepressants on the brain. nih.govchapman.edu While neuroimaging studies have been conducted for many antidepressants, there is a lack of comprehensive research specifically on this compound.
Future neuroimaging studies on this compound should aim to:
Comprehensive neuroimaging research will be crucial for understanding the neurobiological underpinnings of this compound's therapeutic effects and for developing biomarkers to guide its clinical use.
Long-Term Neurobiological Impact of this compound Exposure
The long-term effects of antidepressant exposure, particularly during critical developmental periods, are an area of ongoing research and concern. mdpi.com While the acute effects of this compound on neurotransmitter systems are relatively understood, its long-term impact on neurobiology requires further investigation.
Key areas for future research include:
A deeper understanding of the long-term neurobiological effects of this compound is essential for a complete picture of its therapeutic profile and potential risks.
Comparative "-omics" Studies (Proteomics, Metabolomics)
"Omics" technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules, or metabolites), offer a powerful approach to understanding the systemic effects of drugs. biorxiv.org Applying these technologies to this compound research could reveal novel mechanisms of action and biomarkers of treatment response.
Future "-omics" studies on this compound should include:
By providing a global view of the molecular changes induced by this compound, comparative "-omics" studies can help to build a more comprehensive understanding of its pharmacology and guide the development of personalized treatment strategies.
Repurposing Potential in Non-Traditional Therapeutic Areas
Drug repurposing, the process of identifying new uses for existing drugs, is a cost-effective and time-efficient strategy for drug development. periodicorease.pro.brmdpi.com Tricyclic antidepressants, including amitriptyline and nortriptyline, have been successfully repurposed for a variety of conditions beyond depression, such as chronic pain, fibromyalgia, and migraine. clevelandclinic.orgperiodicorease.pro.brmdpi.com
The potential for repurposing this compound in non-traditional therapeutic areas is a promising avenue for future research. Based on the known properties of other TCAs and preliminary findings, potential areas for investigation include:
Systematic screening and preclinical studies are needed to explore these and other potential new applications for this compound.
Development of Advanced Preclinical and Clinical Methodologies for this compound Research
To fully explore the advanced research directions outlined above, it will be necessary to develop and utilize sophisticated preclinical and clinical research methodologies.
Advances in preclinical models could include:
Innovations in clinical trial design could involve:
The development and application of these advanced methodologies will be instrumental in unlocking the full therapeutic potential of this compound and in advancing the field of psychopharmacology.
Q & A
Q. What are the molecular characteristics of butriptyline, and how do they influence its pharmacological profile?
this compound (C₂₁H₂₇N, molecular weight 293.45 g/mol) is a tricyclic antidepressant (TCA) with structural similarities to amitriptyline. Its IUPAC name (±)-[10,11-dihydro-β-methyl-5H-dibenzo[a,d]cycloheptene-5-propyl]di(methyl)ammonium chloride reflects a tertiary amine side chain, which contributes to its anticholinergic and antihistaminergic effects . The molecule’s lipophilicity affects its pharmacokinetics, including absorption and blood-brain barrier penetration. Researchers should prioritize spectral characterization (e.g., NMR, mass spectrometry) for purity verification in experimental samples .
Q. How does this compound’s mechanism of action differ from other tricyclic antidepressants?
this compound primarily inhibits serotonin reuptake but has weaker noradrenergic effects compared to amitriptyline. Its lower α₁-adrenergic receptor antagonism reduces cardiovascular side effects, making it a candidate for studies on tolerability in vulnerable populations. Researchers should design in vitro assays (e.g., radioligand binding studies) to quantify receptor affinity and compare results with existing TCA data .
Q. What validated rating scales are appropriate for assessing this compound’s efficacy in depression trials?
The Hamilton Depression Rating Scale (HDRS) and Clinical Global Impression (CGI) scale are widely used. However, self-rating scales are less reliable for severely ill patients. In multicenter trials, ensure inter-rater reliability training and document deviations in scoring protocols to mitigate bias .
Advanced Research Questions
Q. How can researchers address contradictory findings in this compound’s metabolic and clinical data?
Contradictions often arise from variability in CYP2D6-mediated metabolism across populations. To resolve this:
Q. What experimental designs are optimal for comparing this compound’s efficacy against newer antidepressants?
A double-blind, randomized controlled trial (RCT) with active comparators (e.g., SSRIs) should:
- Include a placebo arm to control for placebo response.
- Use validated biomarkers (e.g., BDNF levels) alongside psychometric scales.
- Apply CONSORT guidelines for reporting and minimize attrition bias through frequent follow-ups .
Q. How can researchers mitigate confounding factors in studies on this compound’s anticholinergic side effects?
- Exclude participants with preexisting conditions (e.g., glaucoma, urinary retention).
- Quantify anticholinergic burden using tools like the Anticholinergic Cognitive Burden Scale.
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with adverse events .
Q. What methodologies are recommended for synthesizing this compound derivatives with improved safety profiles?
- Apply computational chemistry (e.g., molecular docking) to predict interactions with histamine H₁ and muscarinic receptors.
- Optimize synthetic routes using green chemistry principles (e.g., solvent-free reactions).
- Validate purity via high-performance liquid chromatography (HPLC) and crystallography .
Q. How should researchers integrate qualitative data on patient-reported outcomes in this compound trials?
- Use semi-structured interviews to capture subjective experiences (e.g., sleep quality, cognitive fog).
- Apply thematic analysis to identify patterns and triangulate findings with quantitative metrics.
- Ensure ethical rigor by anonymizing data and obtaining informed consent .
Methodological Guidance
Q. What steps ensure reproducibility in this compound pharmacokinetic studies?
Q. How to design a systematic review evaluating this compound’s place in depression guidelines?
- Follow PRISMA guidelines for literature search and inclusion criteria.
- Use GRADE methodology to assess evidence quality.
- Highlight gaps, such as long-term safety data in elderly populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.